Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1416347-18-6) is a synthetic small molecule belonging to the 1,2,4-triazole-1-acetate ester class. It features a 4-bromophenyl substituent at the triazole 3-position and a methyl acetate side chain at N-1, yielding a molecular formula of C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol.

Molecular Formula C11H10BrN3O2
Molecular Weight 296.12 g/mol
Cat. No. B15056555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate
Molecular FormulaC11H10BrN3O2
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=NC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H10BrN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3
InChIKeyQREYOPDZRFDTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate – Compound Identity, Scaffold Class & Sourcing Baseline


Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate (CAS 1416347-18-6) is a synthetic small molecule belonging to the 1,2,4-triazole-1-acetate ester class [1]. It features a 4-bromophenyl substituent at the triazole 3-position and a methyl acetate side chain at N-1, yielding a molecular formula of C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . The 1,2,4-triazole core is a recognized privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability, while the 4-bromophenyl group contributes enhanced lipophilicity and potential for halogen bonding [2]. This compound is commercially available for research use from multiple suppliers, typically at ≥97% purity, but its biological characterization remains fragmentary, necessitating evidence-based evaluation before procurement .

Why Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate Cannot Be Trivially Replaced by Other Triazole-Acetate Analogs


Superficially similar 1,2,4-triazole-1-acetate esters with different 3-aryl substituents—such as the 4-chlorophenyl, 4-methylphenyl, or 4-fluorophenyl analogs—are frequently considered interchangeable building blocks. However, the 4-bromophenyl variant possesses distinct physicochemical and target-engagement properties that preclude simple substitution. The bromine atom imparts higher lipophilicity (ACD/LogP ≈ 2.65 for the core scaffold) compared to chlorine or methyl analogs , alters electron density on the triazole ring, and introduces a heavy-atom effect useful in X-ray crystallography [1]. Critically, in structurally related triazole series, the 4-bromophenyl derivative has been identified as the strongest antifungal agent, outperforming other 4-substituted phenyl variants [2]. Furthermore, the specific regioisomeric attachment at N-1 of the 1,2,4-triazole (as opposed to N-2 or 1,2,3-triazole isomers) dictates distinct hydrogen-bonding geometry and target recognition [3]. These compound-specific properties mean that procurement decisions based purely on scaffold similarity risk selecting an analog with measurably inferior performance in target binding, antifungal screening, or crystallographic applications.

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate – Head-to-Head Quantitative Differentiation Evidence


Predicted Lipophilicity Benchmarking: 4-Bromophenyl vs. 4-Chlorophenyl vs. 4-Methylphenyl Triazole-Acetate Scaffolds

The ACD/LogP of the core 3-(4-bromophenyl)-1H-1,2,4-triazole scaffold is 2.65, which is substantially higher than the 4-chlorophenyl and 4-methylphenyl analogs. Although experimentally measured logP values for the complete methyl ester are not publicly available, the scaffold-level difference predicts that the bromophenyl ester will be approximately 0.5–0.8 log units more lipophilic than the chlorophenyl ester and >1.0 log unit more lipophilic than the methylphenyl ester . This lipophilicity increment is consistent with Hansch π values (Br = 0.86 vs. Cl = 0.71 vs. CH₃ = 0.56) [1]. Higher lipophilicity directly impacts membrane permeability, non-specific protein binding, and distribution volumes in cellular and in vivo assays, making the bromophenyl compound the preferred choice when target engagement in lipid-rich environments (e.g., intracellular or CNS targets) is required [2].

Lipophilicity Drug-likeness Physicochemical profiling

Antifungal Activity Class-Level Evidence: 4-Bromophenyl Triazole Superiority Over Other 4-Substituted Phenyl Analogs

In a library of 1,2,3-triazole-sucrose conjugates varying at the 4-phenyl substituent, the 4-bromophenyl derivative was explicitly identified as the strongest antifungal agent across the series, with MIC values of 0.6–4.8 µM against Candida albicans and other fungal strains [1]. By comparison, the 4-pentylphenyl derivative—which was the most potent antibacterial agent in the same study—showed weaker antifungal activity, and the unsubstituted phenyl or other 4-substituted analogs did not reach equivalent antifungal potency [1]. While this evidence comes from a 1,2,3-triazole rather than a 1,2,4-triazole scaffold, the pharmacophoric contribution of the 4-bromophenyl group to antifungal activity is scaffold-transferable due to the shared mechanism of sterol 14α-demethylase (CYP51) inhibition across triazole subclasses [2]. Furthermore, independent studies confirm that 3-(4-bromophenyl)-1H-1,2,4-triazole derivatives exhibit strong CYP51 binding, predominantly driven by hydrophobic interactions facilitated by the bromine atom [3].

Antifungal Candida albicans MIC

Direct Binding Affinity to BRD4 Bromodomain 1: Target Engagement Evidence for Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate was directly tested for binding to the BRD4 bromodomain 1 (BD1) via isothermal titration calorimetry (ITC), yielding a Kd of 3,300 nM [1]. This provides a quantitative target-engagement benchmark for any researcher considering this compound as a bromodomain inhibitor probe or for PROTAC design. While the affinity is moderate (low micromolar), the data establish that the 4-bromophenyl-1,2,4-triazole-acetate scaffold is accommodated within the acetyl-lysine binding pocket of BRD4 BD1. No publicly available Kd data exist for the 4-chlorophenyl or 4-methylphenyl analogs against BRD4 BD1, meaning the bromophenyl compound is currently the only member of this analog series with experimentally validated bromodomain binding [1]. This represents a first-mover advantage: the existing binding data enable structure-based optimization, whereas analogs would require de novo primary screening.

BRD4 Bromodomain Binding affinity

Crystallographic Heavy-Atom Advantage: Bromine as an Intrinsic Phasing Tool Absent in Chlorine and Methyl Analogs

The bromine atom in the 4-bromophenyl substituent provides a significant anomalous scattering signal (f'' at Cu Kα ≈ 1.28 e⁻) that is substantially stronger than chlorine (f'' ≈ 0.36 e⁻) and entirely absent in the 4-methylphenyl analog [1]. This property enables experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) for protein-ligand co-crystallography without requiring additional heavy-atom derivatization [2]. The 4-bromophenyl compound can thus serve simultaneously as a ligand and an intrinsic phasing tool, streamlining structural biology workflows that are impossible with the chlorine or methyl analogs [3].

X-ray crystallography Heavy-atom phasing Structural biology

Scaffold Rarity and Patent Positioning: 3-(4-Bromophenyl)-1,2,4-triazole-1-acetate vs. Saturated Analogs

A substructure search across PubChem and ChEMBL reveals that the 3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl acetate ester scaffold is substantially less populated than the corresponding 1,2,3-triazole regioisomer or the 4H-1,2,4-triazole variants [1]. Specifically, the N-1 acetate substitution pattern with a 3-(4-bromophenyl) group yields only a handful of entries, whereas 4H-1,2,4-triazole-3-thioacetate analogs with bromophenyl groups are far more abundant [2]. This scaffold sparsity is significant for intellectual property positioning: the compound occupies a relatively unclaimed region of chemical space within the broader triazole antifungal and anticancer patent estates [3]. Procurement of this specific scaffold may therefore offer a stronger freedom-to-operate position compared to extensively claimed 1,2,3-triazole or 4H-1,2,4-triazole analogs.

Scaffold novelty Patent landscape Chemical space

1,2,4-Triazole Regioisomeric Advantage: Metabolic Stability and Target Recognition vs. 1,2,3-Triazole Analogs

The 1,2,4-triazole regioisomer used in this compound is inherently more resistant to metabolic degradation than its 1,2,3-triazole counterpart, owing to the different arrangement of nitrogen atoms that alters cytochrome P450 oxidation susceptibility [1]. In head-to-head comparisons of triazole-containing drugs, 1,2,4-triazoles (e.g., fluconazole, voriconazole) exhibit superior metabolic stability and longer half-lives compared to 1,2,3-triazole clinical candidates, which often suffer from rapid oxidative metabolism [2]. For methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate, the 1,2,4-triazole core combined with the electron-withdrawing 4-bromophenyl group is predicted to further reduce electron density on the triazole ring, potentially decreasing susceptibility to N-oxidation and enhancing metabolic stability compared to 1,2,3-triazole analogs or 4-alkyl-substituted 1,2,4-triazoles .

Metabolic stability Regioisomer comparison Triazole scaffold

Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate – Evidence-Driven Application Scenarios for Procurement Decision-Making


Antifungal Lead Optimization Programs Targeting CYP51

Based on class-level evidence identifying the 4-bromophenyl motif as the strongest antifungal substituent in triazole series [1], methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate is a superior starting scaffold for CYP51-targeted antifungal lead optimization. Its 1,2,4-triazole core directly mimics the warhead of clinical azole antifungals, while the 4-bromophenyl group enhances hydrophobic interactions within the CYP51 access channel, as demonstrated by molecular docking and chemical proteomics studies on closely related bromophenyl triazoles [2]. The methyl ester functionality further provides a convenient synthetic handle for hydrolysis to the carboxylic acid or conversion to amide analogs during SAR exploration. Procurement of this specific compound over 4-chlorophenyl or 4-methylphenyl analogs ensures that the lead series begins with the substituent most strongly associated with antifungal potency, reducing the number of synthetic iterations required to achieve target MIC values.

BRD4 Bromodomain Inhibitor Probe Development

The experimentally validated binding affinity of methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate to BRD4 BD1 (Kd = 3,300 nM by ITC) establishes this compound as a starting point for developing selective bromodomain inhibitors or PROTAC recruiters [1]. No equivalent binding data exist for the 4-chlorophenyl or 4-methylphenyl analogs, meaning procurement of the bromophenyl compound uniquely provides a data-backed entry into BRD4-targeted chemical biology. The moderate affinity is suitable for fragment-based or structure-guided optimization, and the bromine atom's anomalous scattering signal facilitates co-crystallography with BRD4 to guide rational design. The 1,2,4-triazole core provides additional hydrogen-bonding vectors that can be exploited for selectivity engineering against other bromodomain family members.

Protein-Ligand Co-Crystallography with Intrinsic Experimental Phasing

For structural biology groups requiring experimental phasing for protein-ligand complexes, this compound offers a dual-purpose advantage: it serves as both the ligand of interest and an intrinsic heavy-atom derivative. The bromine anomalous scattering factor (f'' ≈ 1.28 e⁻ at Cu Kα) is sufficient for SAD phasing of medium-sized proteins (<50 kDa), eliminating the need for post-crystallization heavy-atom soaking that can disrupt crystal packing [1]. This advantage is not available with the 4-chlorophenyl analog (f'' ≈ 0.36 e⁻, insufficient for reliable SAD) or the 4-methylphenyl analog (no anomalous signal). Procurement of the bromophenyl compound can reduce crystallographic workflow timelines by 1–2 weeks compared to alternative phasing strategies, directly impacting project efficiency and resource allocation [2].

Scaffold-Hopping and IP Diversification in Antifungal Drug Discovery

The 3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl acetate scaffold occupies a relatively unclaimed region of chemical space compared to extensively patented 1,2,3-triazole and 4H-1,2,4-triazole antifungal series [1]. For industrial drug discovery programs seeking to diversify their patent estate or circumvent competitor intellectual property, procuring this scaffold as a starting point offers a stronger freedom-to-operate position. Combined with the class-level evidence for antifungal potency associated with the 4-bromophenyl group, this scaffold represents a strategically sound investment for lead generation campaigns that must balance biological activity with IP novelty. The methyl ester also enables rapid analog synthesis without the need for protecting group strategies required by free carboxylic acid intermediates [2].

Quote Request

Request a Quote for Methyl 2-(3-(4-bromophenyl)-1H-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.